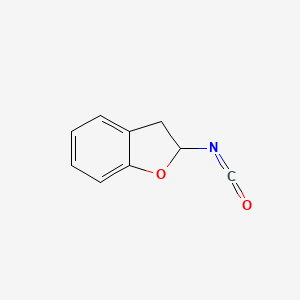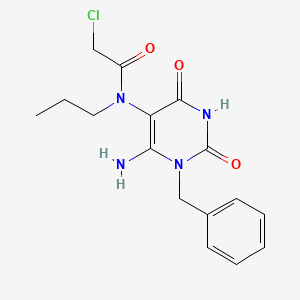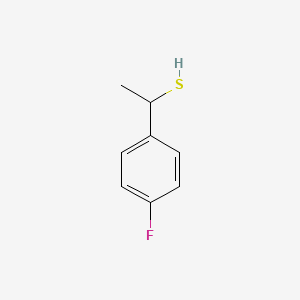
2-isocyanato-2,3-dihydro-1-benzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isocyanato-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C9H7NO2 . It is a type of benzofuran compound .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with an isocyanato group attached to it .Chemical Reactions Analysis
Benzofuran compounds, including this compound, can undergo various chemical reactions. For example, they can participate in oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (161.16), molecular formula (C9H7NO2), and its structure .科学研究应用
2-ICB has been found to have a wide range of applications in scientific research. It has been used as a reagent for synthesis, as a biochemical and physiological tool, and as a catalyst for a variety of reactions. It has also been used to study the structure and function of proteins, and to study the interactions between proteins and other molecules.
作用机制
2-ICB is believed to act as a catalyst for a variety of reactions. It is thought to act by forming a covalent bond between a nitrogen atom and a carbon atom, which results in the formation of a new molecule. This new molecule is then able to react with other molecules in the reaction, resulting in the formation of new products.
Biochemical and Physiological Effects
2-ICB has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been found to have anti-inflammatory and antioxidant effects, as well as cytotoxic and apoptotic effects.
实验室实验的优点和局限性
2-ICB has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively inexpensive. It is also relatively stable, and it has a wide range of applications. However, it is also important to note that 2-ICB is a hazardous material, and it should be handled with caution.
未来方向
2-ICB has a wide range of potential future directions. It could be used to develop new drugs and therapies for a variety of diseases, such as cancer, inflammation, and neurological disorders. It could also be used to study the structure and function of proteins, and to develop new catalysts for a variety of reactions. Additionally, it could be used to develop new materials and technologies, such as nanomaterials and sensors. Finally, it could be used to develop new methods for synthesizing compounds and for studying the interactions between molecules.
合成方法
2-ICB can be synthesized from 1-benzofuran-3-carboxylic acid and a propargylic alcohol in a three-step process. The first step involves the formation of a propargylic ester, which is then converted to a propargylic urea in the second step. In the third and final step, the propargylic urea is converted to 2-ICB by an intramolecular cyclization reaction. This synthesis method is relatively simple and cost-effective, and it produces a high yield of 2-ICB.
属性
IUPAC Name |
2-isocyanato-2,3-dihydro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-4,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEYGYKJZWUNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)
![N-[2-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B6143706.png)
![2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B6143707.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)

![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)

![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)



![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)

![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)